Di-n-butylacetaldehyde
Description
Contextualization within Branched Aldehyde Chemistry
Branched aldehydes are a class of organic compounds characterized by a carbonyl group located at the end of a non-linear carbon chain. This structural feature distinguishes them from their linear counterparts, imparting distinct physical and chemical properties. The branching at the alpha-position to the carbonyl group in compounds like Di-n-butylacetaldehyde introduces steric hindrance, which can influence their reactivity in various chemical transformations.
The chemistry of branched aldehydes is a significant area of study due to their prevalence in natural products and their utility as intermediates in the synthesis of complex organic molecules. The reactivity of the aldehyde functional group, which consists of a carbon atom double-bonded to an oxygen atom and also bonded to a hydrogen atom, is central to their chemical behavior. This group is highly susceptible to nucleophilic attack, making aldehydes versatile reactants in a wide array of organic reactions.
Significance in Contemporary Organic Synthesis
This compound serves as a key building block in the synthesis of more complex molecules. A primary method for its synthesis is the aldol (B89426) condensation of valeraldehyde (B50692) (pentanal). In this reaction, two molecules of valeraldehyde react in the presence of a base or acid catalyst to form an intermediate β-hydroxy aldehyde, which then dehydrates to yield 2-butyl-2-heptenal. Subsequent selective hydrogenation of the carbon-carbon double bond affords this compound. The efficiency of this synthesis can be influenced by the choice of catalyst, with research exploring various catalytic systems to optimize yield and selectivity. researchgate.netgoogle.comgoogle.comasianpubs.orgrsc.org
The significance of this compound in organic synthesis lies in its potential to be transformed into a variety of other functional groups. For instance, it can be oxidized to form 2-butylhexanoic acid, a carboxylic acid with potential applications in the synthesis of esters, amides, and other derivatives. This transformation is analogous to the well-documented oxidation of similar branched aldehydes like 2-ethylhexanal (B89479) to 2-ethylhexanoic acid. nbinno.com Furthermore, the aldehyde group can be reduced to a primary alcohol, 2-butylhexanol (B1265585), which can be used in the production of plasticizers and surfactants.
Overview of Key Research Areas for this compound
Current research involving this compound and similar branched aldehydes is focused on several key areas:
Catalytic Synthesis: A significant portion of research is dedicated to developing efficient and selective catalysts for the synthesis of branched aldehydes via aldol condensation. Studies have investigated a range of catalysts, including solid bases and bifunctional catalysts, to improve reaction rates and minimize the formation of byproducts. researchgate.netgoogle.comgoogle.comasianpubs.orgrsc.org The goal is to develop more sustainable and economically viable synthetic routes.
Reaction Mechanisms: Understanding the mechanisms of reactions involving branched aldehydes is crucial for controlling their outcomes. Research in this area explores the kinetics and thermodynamics of reactions such as oxidation, reduction, and further condensation reactions. This knowledge aids in the design of new synthetic methodologies and the optimization of existing processes.
Applications in Materials Science: Branched aldehydes and their derivatives are investigated for their potential use in the synthesis of polymers and other materials. The incorporation of branched structures can influence the physical properties of these materials, such as their flexibility, solubility, and thermal stability.
Flavor and Fragrance Chemistry: While specific research on this compound in this area is not extensively documented, related branched aldehydes are known for their characteristic aromas. perfumerflavorist.com Research in this field often involves the synthesis and sensory evaluation of novel aldehydes to identify new fragrance and flavor compounds.
Interactive Data Table: Physical and Chemical Properties of Aldehydes
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | 2-Butylhexanal | C10H20O | 156.27 | Not available |
| 2-Ethylhexanal | 2-Ethylhexanal | C8H16O | 128.21 | 163-164 |
| Valeraldehyde | Pentanal | C5H10O | 86.13 | 103 |
| Butyraldehyde | Butanal | C4H8O | 72.11 | 74.8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butylhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-3-5-7-10(9-11)8-6-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACNVJFSQSOKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391619 | |
| Record name | Di-n-butylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18459-51-3 | |
| Record name | Di-n-butylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-n-butylacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Di N Butylacetaldehyde
Established Synthetic Pathways to Di-n-butylacetaldehyde
Established methods for aldehyde synthesis often serve as the foundation for producing structurally complex aldehydes like this compound. These routes typically involve the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative.
Classical Aldehyde Synthesis Methodologies Applicable to this compound
A primary and reliable method for synthesizing aldehydes is the oxidation of their corresponding primary alcohols. For this compound, this would involve the oxidation of 2,2-di-n-butylethanol. A variety of classical reagents can accomplish this transformation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly used for the oxidation of primary alcohols to aldehydes, as they can minimize over-oxidation to the carboxylic acid. Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), is another effective method, particularly for sterically hindered alcohols, as it operates under mild conditions.
Another classical approach involves the reduction of a suitable carboxylic acid derivative. For instance, 2,2-di-n-butylacetic acid or its more reactive derivatives like acid chlorides or esters can be reduced to this compound. The Rosenmund reduction, which involves the hydrogenation of the acyl chloride over a poisoned catalyst (typically palladium on barium sulfate), is a well-known method for this conversion. Alternatively, the use of specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can effectively reduce esters to aldehydes.
Condensation-Based Synthetic Routes for this compound Precursors
Condensation reactions are fundamental in carbon-carbon bond formation and can be strategically used to construct the precursors of this compound. The key precursor would be a molecule that already contains the α,α-disubstituted carbon center.
A plausible route involves the alkylation of an enolate. For example, starting with an ester such as ethyl acetate, deprotonation with a strong base like lithium diisopropylamide (LDA) would generate the corresponding enolate. This enolate could then be sequentially alkylated with two equivalents of an n-butyl halide (e.g., n-butyl bromide). This double alkylation would yield ethyl 2,2-di-n-butylacetate. This ester can then be converted to this compound through the reduction methods described in the previous section.
Another classical approach is the malonic ester synthesis. Diethyl malonate can be sequentially dialkylated with n-butyl bromide using a base like sodium ethoxide. The resulting diethyl di-n-butylmalonate can then be hydrolyzed and decarboxylated to produce 2,2-di-n-butylacetic acid, which is a direct precursor to the target aldehyde.
Modern and Advanced Synthetic Approaches for this compound
Recent advancements in synthetic chemistry offer more efficient and selective methods for the synthesis of complex aldehydes.
Catalytic Synthesis Methodologies for this compound
Catalytic methods are at the forefront of modern organic synthesis due to their efficiency and reduced waste production. Hydroformylation, also known as the oxo process, is a powerful catalytic method for converting alkenes into aldehydes. To synthesize this compound via this method, a suitable alkene precursor would be 2-butyl-1-hexene. The hydroformylation of this alkene using a catalyst, typically a rhodium or cobalt complex, in the presence of carbon monoxide and hydrogen would ideally yield the target aldehyde. A significant challenge in the hydroformylation of such a sterically hindered alkene is controlling the regioselectivity to favor the formation of the branched aldehyde over the linear isomer. The choice of ligands on the metal catalyst is crucial in directing this selectivity.
Another modern catalytic approach is the oxidation of the primary alcohol, 2,2-di-n-butylethanol, using more environmentally friendly and selective catalysts. For example, transition metal catalysts based on ruthenium or palladium, often in the presence of a co-oxidant like molecular oxygen, can provide high yields of the aldehyde under milder conditions than classical stoichiometric oxidants.
Enantioselective Synthesis Approaches for Chiral this compound (considering bulky substituents)
This compound itself is not chiral. However, if the two butyl groups were different (e.g., an n-butyl and an iso-butyl group), the α-carbon would be a stereocenter, and enantioselective synthesis would be relevant. The principles of enantioselective synthesis for α,α-disubstituted aldehydes can be discussed in the context of creating such chiral analogues.
The challenge in creating a quaternary stereocenter at the α-position of an aldehyde is significant due to steric hindrance. Modern organocatalysis has emerged as a powerful tool for such transformations. For instance, the enantioselective α-alkylation of an aldehyde could be achieved using a chiral amine catalyst, such as a derivative of proline. The aldehyde would first react with the catalyst to form a chiral enamine intermediate. This enamine would then react with an electrophile (e.g., an alkyl halide). The chiral environment provided by the catalyst would direct the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer of the α-alkylated product. For a disubstituted product, a sequential alkylation strategy would be necessary, with the stereochemistry being set in one of the alkylation steps.
Another advanced approach is the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. For example, a precursor aldehyde could be converted into a chiral hydrazone using a chiral hydrazine (B178648) like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). Deprotonation of this hydrazone followed by alkylation would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. A second alkylation step, followed by removal of the auxiliary, could yield the chiral α,α-disubstituted aldehyde.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign. These principles can be applied to the synthesis of this compound.
Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. Catalytic reactions, such as the hydroformylation of 2-butyl-1-hexene, are generally more atom-economical than classical stoichiometric reactions that use reagents like PCC or involve protecting groups and auxiliaries.
Use of Safer Solvents and Reagents: Green chemistry encourages the use of less hazardous
Solvent-Free Synthetic Protocols
The movement towards green chemistry has spurred the development of synthetic methods that reduce or eliminate the use of volatile and often toxic organic solvents. researchgate.net These solvent-free approaches not only mitigate environmental impact but can also lead to unique reactivity and simplified purification processes. rsc.org For the synthesis of aldehydes like this compound, which can be formed through the self-condensation of hexanal (B45976), several solvent-free techniques are particularly relevant.
Mechanochemical methods, which use mechanical energy from grinding or milling to initiate reactions, are a prominent solvent-free strategy. rsc.org Aldol (B89426) condensation reactions, a key step in forming the carbon backbone of this compound, have been successfully performed under solvent-free conditions by grinding the reactants, such as an aldehyde and a base catalyst (e.g., sodium hydroxide), in a mortar and pestle. rsc.org This technique is effective for producing chalcone (B49325) derivatives and demonstrates the feasibility of C-C bond formation without a solvent medium. rsc.org
Another approach involves adsorbing reactants onto solid mineral supports like alumina (B75360) or clay. cem.com These solid-supported reactions can be enhanced by microwave irradiation, which often leads to shorter reaction times and higher yields compared to conventional heating. cem.com Heterogeneous basic catalysts, such as magnesium oxide or potassium carbonate supported on alumina, have been studied for aldol condensation reactions involving aldehydes like hexanal. researchgate.net While some studies use a solvent, the use of a solid, recyclable catalyst is a step towards greener conditions and can be adapted for solvent-free systems, for instance, by running the reaction with neat reactants at an elevated temperature. researchgate.netresearchgate.net
The following table summarizes findings related to solvent-free aldol condensation, a key reaction type for synthesizing precursors to this compound.
Table 1: Research Findings on Solvent-Free Aldol Condensation
| Technique | Reactants/Catalyst System | Key Findings | Reference(s) |
|---|---|---|---|
| Grinding | Acetophenone, Benzaldehyde derivative, Sodium Hydroxide | Reaction proceeds in high yield by grinding for ten minutes in a mortar and pestle; minimizes waste as no reaction solvent is used. | rsc.org |
| Microwave Irradiation | Reactants adsorbed onto basic alumina | Synthesis of N-acylated cephalosporin (B10832234) derivatives completed in 2 minutes in 82-93% yield, compared to 2-6 hours with conventional heating. | cem.com |
| Heterogeneous Catalysis | Benzaldehyde, Hexanal, Solid basic catalysts (e.g., MgO) | Solid catalysts are explored to replace corrosive homogeneous catalysts like alkaline hydroxides, reducing waste salt production. | researchgate.net |
| Ball Milling | Various organic substrates | This mechanochemical approach can facilitate reactions and syntheses that are difficult to achieve in solution, eliminating the need for bulk solvents. | rsc.org |
Atom-Economical Transformations in Synthesis of this compound and its Derivatives
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comnumberanalytics.com A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste byproducts. um-palembang.ac.idgreenchemistry-toolkit.org
The synthesis of this compound (also known as 2-butyloctanal) is commonly achieved via the self-condensation of hexanal. This process typically involves three steps:
Aldol Addition: Two molecules of hexanal react to form an aldol adduct. This is an addition reaction and is, in principle, 100% atom economical.
Dehydration (Elimination): The aldol adduct loses a molecule of water to form the α,β-unsaturated aldehyde, 2-butyl-2-octenal. This step has a lower atom economy because water is formed as a byproduct.
Hydrogenation: 2-butyl-2-octenal is hydrogenated to yield this compound. This is another addition reaction and is 100% atom economical.
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
For the synthesis of this compound from hexanal:
Reactants: 2 x Hexanal (C₆H₁₂O, MW ≈ 100.16 g/mol ) + H₂ (MW ≈ 2.02 g/mol )
Products: this compound (C₁₀H₂₀O, MW ≈ 156.27 g/mol ) + H₂O (MW ≈ 18.02 g/mol )
Table 2: Atom Economy of Key Reaction Types
| Reaction Type | General Description | Atom Economy | Reference(s) |
|---|---|---|---|
| Addition | Reactants combine to form a single product. | Can be 100% | nwnu.edu.cn |
| Rearrangement | A molecule's atoms are rearranged to form an isomer. | 100% | nwnu.edu.cn |
| Substitution | Part of one molecule is replaced by another atom or group. | Less than 100% (byproducts are formed) | primescholars.com |
| Elimination | A molecule splits into two or more smaller molecules. | Less than 100% (byproducts are formed) | primescholars.com |
| Diels-Alder | A cycloaddition reaction. | Can be 100% | primescholars.com |
Renewable Feedstock Utilization in Aldehyde Production Relevant to this compound
The chemical industry is increasingly looking towards renewable feedstocks to replace finite fossil fuels, driven by both environmental concerns and economic volatility. mdpi.com Biomass, including plant matter, agricultural residues, and waste streams, serves as a primary source of renewable carbon. nih.govenergy.gov The production of aldehydes, key intermediates in the chemical industry, from these renewable resources is an area of active research.
This compound is derived from hexanal, a C6 aldehyde. A significant renewable route to C6 compounds is through the processing of plant-based fats and oils. oc-praktikum.de For example, certain vegetable oils contain fatty acids that can be chemically or biochemically cleaved to produce shorter-chain aldehydes and other valuable chemicals. This contrasts with traditional petrochemical routes that rely on the cracking of hydrocarbons.
Another major platform for renewable chemical production is the conversion of biomass into platform molecules like alcohols. For example, butanol can be produced via the fermentation of biomass-derived sugars. mdpi.com This renewable butanol can then be catalytically converted into butanal (butyraldehyde). Research has demonstrated the feasibility of upgrading C4 alcohols like 1-butanol (B46404) into larger molecules, including the C8 unsaturated aldehyde 2-ethyl-2-hexenal, through processes like Guerbet reactions or aldol condensations. rsc.org This showcases a relevant pathway where smaller, bio-derived building blocks are assembled into larger, more complex molecules like the precursors to this compound.
Furthermore, the gasification of biomass produces synthesis gas (syngas), a mixture of carbon monoxide and hydrogen, which is a versatile feedstock for producing alcohols and aldehydes through well-established industrial processes like hydroformylation. frontiersin.org
Table 3: Examples of Renewable Feedstocks and Potential Products
| Renewable Feedstock | Processing Method | Relevant Potential Products | Reference(s) |
|---|---|---|---|
| Plant/Vegetable Oils | Transesterification, Oxidation, Cleavage | Fatty acids, Glycerol, Shorter-chain aldehydes (e.g., Hexanal) | oc-praktikum.deargusmedia.com |
| Sugars (from Starch, Cellulose) | Fermentation (e.g., ABE process) | Ethanol, Butanol, Acetone (B3395972) | mdpi.com |
| Biomass (General) | Gasification | Syngas (CO + H₂), which can be converted to alcohols and aldehydes | frontiersin.org |
| Agricultural/Forestry Residues | Pretreatment and Hydrolysis | Monomeric sugars for fermentation | nih.govresearchgate.net |
Chemical Reactivity and Transformation Mechanisms of Di N Butylacetaldehyde
Nucleophilic Addition Reactions of the Di-n-butylacetaldehyde Carbonyl Group
The carbonyl group in aldehydes and ketones is a key site for nucleophilic addition reactions. masterorganicchemistry.commasterorganicchemistry.com The carbon atom of the carbonyl is electrophilic and readily attacked by nucleophiles, leading to the formation of a tetrahedral intermediate. libretexts.org The reactivity of the carbonyl group is influenced by both electronic and steric factors. organicmystery.com In the case of this compound, the two bulky n-butyl groups attached to the α-carbon create significant steric hindrance, which can affect the rate and mechanism of nucleophilic attack compared to less substituted aldehydes. organicmystery.com
The fundamental mechanism of nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.org This initial attack breaks the π-bond of the carbonyl group, and the electrons are pushed to the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org In the second step, this intermediate is protonated, typically by a weak acid, to yield an alcohol product. libretexts.org
For this compound, the approach of the nucleophile to the carbonyl carbon is sterically hindered by the two n-butyl groups. This steric crowding can decrease the rate of reaction compared to simpler aldehydes like acetaldehyde (B116499). organicmystery.com
The stereochemistry of the addition reaction is a crucial aspect. Since the carbonyl group is trigonal planar, a nucleophile can attack from either face of the molecule. libretexts.org If the two substituents on the α-carbon were different, the addition of a nucleophile to the carbonyl carbon would create a new chiral center. In the case of this compound, while the α-carbon itself is not chiral, the addition of a nucleophile can lead to the formation of a chiral center at the carbonyl carbon, resulting in a racemic mixture of enantiomers, assuming the nucleophile and other reaction conditions are not chiral. libretexts.org The stereochemical outcome of SN1 reactions, which proceed through a planar carbocation intermediate, also typically results in racemization. chemistrysteps.com
Various nucleophiles can add to the carbonyl group of this compound to form a range of adducts and intermediates. These reactions are fundamental to its chemical transformations.
Cyanohydrin Formation : The addition of hydrogen cyanide (HCN) to aldehydes and ketones results in the formation of cyanohydrins. libretexts.org This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. libretexts.org For this compound, this would lead to the formation of 2,2-di-n-butyl-1-hydroxypropanenitrile. However, the significant steric hindrance from the three methyl groups in 2,2,6-trimethylcyclohexanone (B1581249) prevents its reaction with HCN, suggesting that the bulky n-butyl groups in this compound would similarly hinder this reaction. organicmystery.com
Hemiacetal and Acetal (B89532) Formation : Aldehydes react with alcohols in the presence of an acid catalyst to form hemiacetals, which can then react with a second molecule of alcohol to form a stable acetal. organicmystery.com this compound would be expected to undergo these reactions, for instance with ethanol, to form 1,1-diethoxy-2,2-di-n-butyl-ethane.
Hydrate Formation : In the presence of water, aldehydes can form hydrates or gem-diols. This reaction is reversible, and the position of the equilibrium depends on the structure of the aldehyde. libretexts.org
Adducts with Other Nucleophiles : Reactive aldehydes can form adducts with various biological and chemical nucleophiles. For example, acetaldehyde, a related aldehyde, is known to form DNA adducts, which are implicated in carcinogenesis. nih.govnih.gov It reacts with the nucleophilic sites on DNA bases, such as deoxyguanosine, to form adducts like N²-ethylidenedeoxyguanosine. nih.gov Aldehydes can also form adducts with proteins through reactions with amino acid residues like cysteine, lysine, and histidine. mdpi.com The formation of such adducts often proceeds via a Schiff base or Michael addition mechanism. mdpi.com Dicarbonyl compounds can also react with thiol groups to form thiol-aldehyde adducts. researchgate.net
The table below summarizes the expected adducts from the reaction of this compound with various nucleophiles.
| Nucleophile | Adduct/Intermediate | Reaction Type |
| Cyanide (CN⁻) | 2,2-di-n-butyl-1-hydroxypropanenitrile (Cyanohydrin) | Nucleophilic Addition |
| Ethanol (in acid) | 1,1-diethoxy-2,2-di-n-butyl-ethane (Acetal) | Nucleophilic Addition |
| Water (H₂O) | 2,2-di-n-butyl-1,1-ethanediol (Hydrate) | Nucleophilic Addition |
| Primary Amine (RNH₂) | Imine | Nucleophilic Addition-Elimination |
| Secondary Amine (R₂NH) | Enamine (not possible for this compound) | Nucleophilic Addition-Elimination |
Carbonyl Condensation Reactions Involving this compound
Carbonyl condensation reactions are a class of reactions where two carbonyl-containing molecules react to form a larger molecule, often with the elimination of a small molecule like water. libretexts.org These reactions are crucial for forming carbon-carbon bonds.
The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an enolate ion to a carbonyl group. libretexts.orgquora.com The product is a β-hydroxy aldehyde or ketone. quora.com This initial product can then undergo dehydration, particularly with heating, in what is known as an aldol condensation, to form an α,β-unsaturated carbonyl compound. libretexts.orgamherst.edumasterorganicchemistry.com
A key requirement for a carbonyl compound to act as the nucleophilic enolate donor is the presence of at least one α-hydrogen. libretexts.org this compound lacks α-hydrogens, and therefore, it cannot form an enolate and cannot undergo self-condensation in an aldol reaction.
However, this compound can participate in crossed aldol reactions where it acts as the electrophilic acceptor for an enolate derived from another aldehyde or ketone that does possess α-hydrogens. libretexts.org For such reactions to be effective, the other carbonyl reactant should readily form an enolate, and the reaction conditions should be controlled to prevent the self-condensation of the enolizable partner. libretexts.org For example, in a reaction with acetone (B3395972) under basic conditions, the enolate of acetone would attack the carbonyl group of this compound.
Some enzymes, known as aldolases, can catalyze sequential aldol condensations. For instance, DERA (2-deoxy-D-ribose-5-phosphate aldolase) is capable of catalyzing a reaction involving three aldehyde molecules. asm.org
The Knoevenagel condensation is a modification of the aldol condensation. wikipedia.org It involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst, typically a weak amine. wikipedia.orgsigmaaldrich.com The active hydrogen component has the general formula Z−CH₂−Z or Z−CHR−Z, where Z is an electron-withdrawing group such as a carbonyl, cyano, or nitro group. wikipedia.org
The mechanism involves the nucleophilic addition of the deprotonated active hydrogen compound to the carbonyl group, followed by a dehydration reaction. wikipedia.org Unlike the aldol reaction, the Knoevenagel condensation does not require the aldehyde to have α-hydrogens. Therefore, this compound is a suitable substrate for this reaction. It can react with compounds like diethyl malonate or malononitrile (B47326) in the presence of a base like piperidine (B6355638) to yield an α,β-unsaturated product. wikipedia.org
The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is applicable when one of the electron-withdrawing groups on the nucleophile is a carboxylic acid. This modification often leads to decarboxylation following the condensation. wikipedia.orgorganic-chemistry.org
The Knoevenagel condensation is a valuable method for carbon-carbon bond formation and is used in the synthesis of various fine chemicals and pharmaceutical intermediates. mdpi.comsciensage.info
Enamines are formed from the reaction of an aldehyde or ketone with a secondary amine. masterorganicchemistry.compressbooks.pub The formation of an enamine requires the presence of a proton on the α-carbon of the carbonyl compound, which is removed in the final step to form the C=C double bond of the enamine. pressbooks.publibretexts.org
Since this compound does not have any α-hydrogens, it cannot form a stable enamine through the standard mechanism. The reaction of this compound with a secondary amine would likely stop at the formation of an iminium ion intermediate, which is formed after the initial nucleophilic attack of the amine and subsequent dehydration. pressbooks.publibretexts.org
Enamines, once formed from other suitable aldehydes or ketones, are excellent nucleophiles and can participate in various reactions, including alkylation and acylation, in what is known as the Stork enamine synthesis. libretexts.org While this compound itself cannot form an enamine, its derivatives or the products from its other reactions could potentially be involved in subsequent transformations where enamine chemistry is relevant. The mechanism of enamine formation generally involves several steps, including the formation of a carbinolamine intermediate. libretexts.orgcambridge.org
Pericyclic and Multicomponent Reactions Featuring this compound
The Prins reaction is an electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of a nucleophile. wikipedia.org The reaction outcome is highly dependent on the reaction conditions. wikipedia.org In the presence of a protic acid and water, a 1,3-diol is typically formed. In the absence of water, the intermediate carbocation can lose a proton to yield an allylic alcohol. wikipedia.org
The application of the Prins reaction to sterically hindered aldehydes like this compound is of significant interest. While intermolecular Prins reactions involving highly sterically hindered alkenes and aldehydes have been historically challenging, recent studies have demonstrated their feasibility, leading to the formation of valuable homoallylic alcohols. google.com It has been surprisingly found that for highly sterically hindered alkenes, uncatalyzed thermal conditions are often preferred over the more common Lewis acid catalysis. google.com These reactions are typically carried out at elevated temperatures, generally between 130°C and 300°C. google.com
The Prins reaction can also be part of a tandem or cascade sequence. For instance, a three-component allylboration–Prins reaction has been developed for the rapid and stereoselective synthesis of substituted tetrahydropyrans. nih.gov This methodology involves the sequential reaction of a boronic ester with two different aldehydes. The use of stable pinacol (B44631) boronic esters has been shown to be practical and leads to high yields. nih.gov Given its nature as a sterically demanding aldehyde, this compound could potentially be employed as one of the aldehyde components in such a sequence, leading to complex heterocyclic structures.
The stereoselectivity of the Prins cyclization is a key aspect of its utility in synthesis. In the formation of tetrasubstituted piperidines via an aza-Prins reaction, the use of an α-substituted sulfonamide can lead to high cis or trans selectivity, depending on the specific reaction conditions and the nature of the substituents. wordpress.com This level of stereocontrol is crucial for the synthesis of complex natural products and pharmaceuticals.
Table 2: Conditions for Prins-Type Reactions
| Alkene | Aldehyde | Catalyst/Conditions | Product Type | Reference |
| Highly Sterically Hindered Alkene | Unspecified Aldehyde | Thermal (130-300°C) | Homoallylic Alcohol | google.com |
| Allylic Boronic Ester | Aldehyde 1, then Aldehyde 2 | Lewis Base, then TFA | Substituted Tetrahydropyran | nih.gov |
| Homoallylic Amine | Various Aldehydes | Indium Trichloride | Piperidine/Pyrrolidine (B122466) | wordpress.com |
This table provides a general overview of conditions for Prins-type reactions that could be relevant for this compound.
Redox Transformations of this compound
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. bohrium.com For α-branched aldehydes such as this compound, several catalytic methods are available. Aerobic oxidation, utilizing molecular oxygen from the air, represents a green and efficient approach. rsc.orgrsc.org
Various catalytic systems have been developed for the aerobic oxidation of aldehydes. These include copper-catalyzed systems using Cu(NO₃)₂·3H₂O and TEMPO at room temperature, which tolerate a wide range of functional groups. rsc.org Heterogeneous catalysts, such as silver nanoparticles supported on carbon nitride (Ag/C₃N₄), have also been shown to be effective and recyclable for the oxidation of aldehydes in aqueous solutions under mild conditions. bohrium.com Iron(III)-based catalysts have been employed for aerobic oxidation in water, offering an environmentally benign and cost-effective method with potential for industrial-scale applications. bohrium.com
Biocatalytic methods using aldehyde dehydrogenases (ALDHs) offer a high degree of chemoselectivity for the aerobic oxidation of aldehydes to carboxylic acids. nih.gov These enzymatic systems operate in aqueous buffer at mild temperatures and can be used with purified enzymes or whole-cell biocatalysts. nih.gov While some aldehydes may undergo spontaneous aerobic oxidation in an aqueous environment, the enzymatic process significantly enhances the reaction rate and yield. nih.gov It is noteworthy that certain chemical oxidation methods, such as those using Oxone, may fail or give undesired byproducts with specific substituted aldehydes, highlighting the need for careful selection of the oxidation system. nih.gov
Table 3: Catalytic Systems for Aerobic Oxidation of Aldehydes
| Catalyst System | Oxidant | Conditions | Relevance to this compound | Reference |
| Cu(NO₃)₂·3H₂O / TEMPO | Air/O₂ | Room Temperature | Applicable to a broad range of aldehydes | rsc.org |
| Ag/C₃N₄ | Air | Aqueous, Mild | Recyclable catalyst, good to excellent yields | bohrium.com |
| Iron(III) catalyst | O₂ (1 atm) | Aqueous, Mild | Environmentally benign, potential for scale-up | bohrium.com |
| Aldehyde Dehydrogenase (ALDH) | Air | Aqueous buffer, 40°C | High chemoselectivity | nih.gov |
The selective reduction of aldehydes to primary alcohols is a common and important transformation. For a sterically hindered aldehyde like this compound, several methodologies can be employed to achieve this conversion efficiently and selectively.
Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent that is effective for the reduction of aldehydes and ketones. libretexts.org The reaction is typically carried out in an alcoholic solvent or in water with added base. libretexts.org A combination of NaBH₄ and acetylacetone (B45752) has been developed for the chemoselective reduction of aldehydes in the presence of ketones, offering a useful protocol for differentiating between carbonyl reaction sites. rsc.org Another approach involves the use of sodium dithionite (B78146) under flow conditions, which also allows for the selective reduction of aldehydes over ketones. nih.gov
For more powerful reductions, lithium aluminum hydride (LiAlH₄) is often used. libretexts.orgchemguide.co.uk It readily reduces aldehydes, ketones, carboxylic acids, and esters to the corresponding alcohols. libretexts.org The reaction is typically performed in a dry ether solvent, followed by an acidic workup to liberate the alcohol. chemguide.co.uk
N-heterocyclic carbene boranes, in combination with acetic acid, have also been shown to be effective for the reduction of aldehydes, including branched aldehydes, to their corresponding primary alcohols with good yields. beilstein-journals.org This method offers a readily available and practical alternative for aldehyde reduction.
Table 4: Reagents for the Selective Reduction of Aldehydes
| Reducing Agent/System | Substrate Scope | Conditions | Product | Reference |
| NaBH₄ / Acetylacetone | Aldehydes (selective over ketones) | Various solvents | Primary Alcohol | rsc.org |
| Sodium Dithionite | Aldehydes (selective over ketones) | Flow conditions | Primary Alcohol | nih.gov |
| LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids | Dry ether, then acid workup | Primary Alcohol | libretexts.orgchemguide.co.uk |
| N-heterocyclic carbene borane (B79455) / Acetic Acid | Aldehydes (including branched) | EtOAc, room temperature | Primary Alcohol | beilstein-journals.org |
Catalytic Science in Di N Butylacetaldehyde Transformations
Homogeneous Catalysis for Di-n-butylacetaldehyde Reactions
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high selectivity and activity due to well-defined active sites. researchgate.netbritannica.com For aldehydes, this often involves transition metal complexes that can participate in various transformations.
Transition metals like rhodium and cobalt are pivotal in industrial aldehyde chemistry, most notably in hydroformylation, which synthesizes aldehydes from alkenes. illinois.edu However, their utility extends to the transformation of existing aldehydes. Homogeneous transition metal catalysts can facilitate reactions such as oxidation, decarbonylation, and reduction. For instance, ruthenium complexes can catalyze the dehydrogenative oxidation of primary alcohols to carboxylic acids, a process where an aldehyde is a key intermediate. nih.gov
The ability of transition metals to exist in various oxidation states is fundamental to their catalytic function, allowing them to act as intermediaries for electron transfer between reactants. mdpi.com While the principles of transition metal catalysis are well-established for a wide range of aldehydes, specific research detailing the transformation of this compound using homogeneous rhodium or cobalt catalysts is not extensively documented in the reviewed literature. General aldehyde transformations suggest that such catalysts could, in principle, be applied to the oxidation of this compound to its corresponding carboxylic acid or its reduction.
In aldehyde chemistry, organometallic complexes can act as Lewis acids to activate the carbonyl group for nucleophilic attack. Gold-based organometallic catalysts, for example, are known to activate π-systems like alkynes for attack by various nucleophiles, and have also been used in asymmetric aldol-type reactions involving aldehydes. nih.govmdpi.com While these general reactivities are well-documented for many aldehydes, specific studies focusing on the application of organometallic complexes to the chemistry of this compound are not prominent in the available scientific literature.
Heterogeneous Catalysis Involving this compound
Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are advantageous for their ease of separation and recyclability. researchgate.netstanford.edu This is particularly valuable in industrial-scale production.
Solid acid catalysts provide an alternative to corrosive and difficult-to-handle liquid acids like sulfuric acid. Materials such as silica-supported phosphorus pentoxide (P2O5/SiO2) have emerged as efficient and reusable heterogeneous catalysts for various organic transformations. shirazu.ac.irsemanticscholar.orgrsc.org These catalysts are particularly effective in promoting condensation reactions involving aldehydes. For example, P2O5/SiO2 has been successfully used to catalyze the formation of 1,1-diacetates from aldehydes and acetic anhydride (B1165640) under solvent-free conditions. shirazu.ac.irshirazu.ac.ir It also facilitates the condensation of indoles with carbonyl compounds to produce bis(indolyl)methanes. semanticscholar.org
In the context of aldehyde condensations, solid acid catalysts facilitate the reaction by activating the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. While P2O5/SiO2 has proven effective for a range of aldehydes in these reactions, specific literature detailing its use in the condensation of this compound was not identified in the search results. Similarly, solid base catalysts are known to promote aldol-type additions and condensations by facilitating the formation of enolate nucleophiles. sciencenet.cn
Supported metal catalysts consist of metal nanoparticles dispersed on a high-surface-area support material, such as alumina (B75360), silica, or carbon. physchem.cz This architecture maximizes the active surface area of the metal and can enhance catalyst stability. A primary application for these catalysts in aldehyde chemistry is hydrogenation, where the aldehyde is converted to a primary alcohol.
The hydrogenation of aldehydes is a crucial industrial process. Supported metal catalysts, particularly those based on nickel, palladium, platinum, or copper, are widely used. osti.gov For instance, polymer-supported Raney nickel has been shown to be highly effective for the hydrogenation of n-butyraldehyde. researchgate.netdntb.gov.ua The support material can influence the catalyst's activity and selectivity. physchem.cz While the catalytic hydrogenation of various aldehydes is well-studied, specific research data on the conversion of this compound using supported metal catalysts is limited in the surveyed literature.
Organocatalytic Systems for this compound Reactions
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. longdom.org This field has grown rapidly, offering a complementary approach to metal-based catalysis, often with advantages in terms of cost, toxicity, and stability. Proline and its derivatives are among the most common organocatalysts, particularly for reactions involving carbonyl compounds. longdom.orgnih.gov
A key application of organocatalysis is the asymmetric aldol (B89426) reaction, which forms a new carbon-carbon bond and creates a β-hydroxy carbonyl moiety, a common structural motif in biologically active molecules. nih.gov Research has specifically demonstrated the utility of organocatalysis in transformations of this compound. In one study, the direct organocatalytic asymmetric aldol reaction of this compound was investigated. studylib.net Despite the steric bulk of the aldehyde, the reaction proceeded effectively at room temperature, yielding the desired aldol product with high enantioselectivity (93% ee). studylib.net This finding highlights the power of organocatalysis to handle sterically demanding substrates and deliver products with excellent stereocontrol.
Interactive Table: Organocatalytic Aldol Reaction of this compound studylib.net
The following table summarizes the results for the reaction involving this compound as reported in the literature.
| Aldehyde Reactant | Temperature | Enantiomeric Excess (ee) |
| This compound | Room Temperature | 93% |
Biocatalytic Approaches to this compound Conversions
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov While specific studies on the biocatalytic conversion of this compound are not extensively documented, the broader context of enzyme-mediated transformations of aldehydes provides a framework for potential applications.
A variety of enzymes are known to act on aldehydes, facilitating a range of transformations including reductions, oxidations, and carbon-carbon bond formations. nih.gov These enzymes, with their highly evolved active sites, can often accommodate a diverse range of substrates, including those with significant steric bulk.
Carboxylic Acid Reductases (CARs): These enzymes catalyze the reduction of carboxylic acids to their corresponding aldehydes. acs.org This transformation is particularly valuable as it provides a direct route to aldehydes from readily available carboxylic acids. While the substrate scope of CARs is broad, their application to the synthesis of highly branched aldehydes like this compound would depend on the specific enzyme's active site architecture.
Alcohol Dehydrogenases (ADHs): ADHs are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.org In the context of this compound, an ADH could be employed for its synthesis via the oxidation of the corresponding alcohol, 2,2-di-n-butyl-1-ethanol, or for its reduction to this alcohol. The stereoselectivity of ADHs is a key feature, allowing for the synthesis of chiral alcohols from prochiral aldehydes.
Aldolases: These enzymes catalyze the stereoselective aldol addition, forming a new carbon-carbon bond. illinois.edu Class I aldolases operate via an enamine intermediate, similar to proline-based organocatalysts. nih.gov The substrate scope of aldolases can be broad, and engineered variants have been developed to accept non-natural substrates. The application of an aldolase (B8822740) to a bulky aldehyde like this compound would be a promising avenue for the synthesis of complex chiral structures.
The table below summarizes the types of enzyme-mediated transformations that could be potentially applied to this compound, based on the general reactivity of these enzyme classes with aldehydes.
| Enzyme Class | Transformation | Potential Application to this compound |
| Carboxylic Acid Reductases (CARs) | Carboxylic Acid to Aldehyde | Synthesis from di-n-butylacetic acid |
| Alcohol Dehydrogenases (ADHs) | Alcohol to Aldehyde / Aldehyde to Alcohol | Synthesis from or reduction to 2,2-di-n-butyl-1-ethanol |
| Aldolases | Aldol Addition | Carbon-carbon bond formation to create chiral products |
Applications of Di N Butylacetaldehyde in Advanced Materials Science
Cross-Linking and Curing Applications Utilizing Aldehyde Functionality
Further research and publication in the scientific community would be necessary to elucidate the specific roles and potential benefits of Di-n-butylacetaldehyde in these advanced applications.
Research on Chemical Derivatives of Di N Butylacetaldehyde
Synthesis and Characterization of Novel Derivatives
The reactivity of the aldehyde functional group is central to the synthesis of new molecules from di-n-butylacetaldehyde. Key reactions include condensation with amines to form imines and enamines, and reaction with alcohols to produce hemiacetals and acetals. Furthermore, the alpha-position to the carbonyl can be functionalized to introduce other chemical groups, expanding the range of accessible derivatives.
Imines, characterized by a carbon-nitrogen double bond (C=N), and enamines, which contain an amine group attached to a carbon-carbon double bond (C=C-N), are important synthetic intermediates. aits-tpt.edu.innih.gov They are typically formed through the condensation reaction of an aldehyde with a primary or secondary amine, respectively. analis.com.mytaylorandfrancis.com
Imines: The reaction of this compound with a primary amine (R-NH₂) under acid catalysis results in the formation of an imine, also known as a Schiff base. taylorandfrancis.com The reaction proceeds via a hemiaminal intermediate, which then eliminates a molecule of water to form the C=N double bond. diva-portal.org The equilibrium of this reversible reaction can be shifted towards the product by removing the water as it forms, often using a Dean-Stark apparatus or dehydrating agents. nih.govtaylorandfrancis.com While specific studies detailing the synthesis of imines from this compound are not prevalent in the reviewed literature, the general mechanism is well-established for aldehydes. analis.com.myscirp.orgrsc.org The reaction is typically catalyzed by an acid and can be performed with or without a solvent. mdpi.com Microwave irradiation has also been shown to accelerate imine formation. analis.com.my
Enamines: The reaction of this compound with a secondary amine (R₂NH), such as pyrrolidine (B122466) or 2,2,6,6-tetramethylpiperidine (B32323) (TMP), yields an enamine. mdpi.comymerdigital.com Unlike imine formation, where a proton is removed from the nitrogen, enamine formation involves the removal of a proton from the alpha-carbon to form the C=C double bond. ymerdigital.com
One documented synthesis involves the base-catalyzed (K₂CO₃) condensation of hexanal (B45976) with a specific amine to yield an enamine (16b), which upon reaction with n-butyl iodide, produces 2-butylhexanal (a synonym for this compound) in 62% yield. mdpi.com This indicates that enamines of this compound are stable enough to be isolated and used in subsequent reactions. The general utility of enamines stems from their nucleophilic character at the alpha-carbon, making them effective intermediates for alkylation and acylation reactions. aits-tpt.edu.inrsc.org
The general synthesis pathway for these derivatives is summarized in the table below.
| Derivative | Reactant | General Conditions | Key Intermediate |
| Imine | Primary Amine (RNH₂) | Acid Catalyst, Removal of H₂O | Hemiaminal |
| Enamine | Secondary Amine (R₂NH) | Acid Catalyst, Removal of H₂O | Iminium Salt |
Acetals and hemiacetals are formed from the reaction of aldehydes with alcohols. A hemiacetal contains both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon, while an acetal (B89532) has two alkoxy groups. libretexts.org
Hemiacetals: The addition of one equivalent of an alcohol to the carbonyl group of this compound leads to the formation of a hemiacetal. This reaction is reversible and typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.org
Acetals: In the presence of excess alcohol and an acid catalyst, the hemiacetal intermediate can react further to form an acetal. libretexts.org This second step involves the protonation of the hemiacetal's hydroxyl group, which then leaves as a water molecule, forming a carbocation. A second molecule of alcohol then attacks this carbocation to yield the final acetal. wikipedia.org To drive the equilibrium towards acetal formation, water is typically removed from the reaction mixture. libretexts.orgwikipedia.org
A relevant study on the acetalization of hexanal (a related linear aldehyde) with 2-ethyl hexanol catalyzed by solid acids like niobium phosphate (B84403) and Amberlyst 35 demonstrated high conversion rates (over 90%) under mild conditions (60°C). researchgate.net The resulting hexylaldehyde-di-2-ethylhexyl acetal was characterized by IR and NMR spectroscopy. researchgate.net This suggests that similar methods would be effective for the synthesis of acetals from the branched this compound. Cyclic acetals can also be formed by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol. libretexts.org
The general reaction schemes are presented below.
| Product | Reactants | Catalyst | Key Features |
| Hemiacetal | This compound + 1 eq. Alcohol | Acid | Reversible reaction |
| Acetal | This compound + 2 eq. Alcohol | Acid | Reversible; water removal required |
| Cyclic Acetal | This compound + Diol | Acid | Forms a stable 5- or 6-membered ring |
Beyond direct reactions at the carbonyl, this compound can be used to synthesize other functionalized derivatives. A key intermediate is 2-(Bromomethyl)-2-butylhexanal , which is synthesized by the bromination of 2-butylhexanal, for example using bromine with a triphenylphosphine (B44618) catalyst.
This brominated derivative is a versatile precursor for further functionalization due to the reactivity of both the bromomethyl group and the aldehyde group.
Substitution Reactions: The bromomethyl group is an excellent electrophile for substitution reactions with various nucleophiles. For instance, it can react with sodium azide (B81097) (NaN₃) to form 2-(azidomethyl)-2-butylhexanal or with potassium thiocyanate (B1210189) (KSCN) to yield 2-(thiocyanatomethyl)-2-butylhexanal.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate, leading to the formation of 2-(bromomethyl)-2-butylhexanoic acid .
Reduction: The aldehyde can be selectively reduced to a primary alcohol with reducing agents such as sodium borohydride (B1222165) (NaBH₄), yielding 2-(bromomethyl)-2-butylhexanol .
These transformations significantly expand the chemical space accessible from this compound, introducing new functional groups that can be used for further synthetic modifications or to impart specific properties to the molecule.
Structure-Property Relationships of this compound Derivatives
The relationship between the molecular structure of a chemical compound and its macroscopic properties is a fundamental concept in chemistry that guides the design of new materials. rsc.org By modifying the structure of this compound, derivatives with tailored properties suitable for specific applications, such as polymers and surfactants, can be developed.
The introduction of different functional groups onto the this compound framework directly influences properties like polarity, solubility, and reactivity, which in turn dictate their performance in material applications. For example, converting the aldehyde to an alcohol (e.g., 2-butylhexanol (B1265585) via reduction) and subsequently reacting it with propylene (B89431) oxide and ethylene oxide can produce nonionic surfactants. mdpi.comnih.gov The structure of these alcohol-derived alkoxylates, specifically the balance between the hydrophobic alkyl part and the hydrophilic polyoxyethylene chain, determines their surface activity, including their critical micelle concentration (CMC) and foaming properties. diva-portal.orgnih.gov Derivatives of the closely related 2-ethylhexanol have been shown to be effective, low-foaming nonionic surfactants. nih.gov It is expected that derivatives of this compound, with its larger C10 branched alkyl structure, would exhibit distinct hydrophobic characteristics, influencing their effectiveness as surfactants or emulsifiers.
In the context of polymer science, this compound derivatives can be incorporated into polymer chains as monomers or used as functionalizing agents. For instance, the alcohol derivative, 2-butylhexanol, could be used to create polyesters or polyamides. aits-tpt.edu.in The bulky, branched structure of the di-n-butyl group would likely disrupt polymer chain packing, leading to amorphous materials with lower glass transition temperatures and increased solubility compared to polymers made from linear analogues. mdpi.com Functionalized derivatives, such as those containing polymerizable groups (e.g., acrylates) or reactive sites for cross-linking, could be used to produce advanced polymers with specific mechanical or thermal properties. rsc.org
Synthetic Utility of this compound Derivatives in Complex Molecule Construction
The enamines derived from this compound are particularly useful. As demonstrated by the Stork enamine synthesis, enamines act as nucleophilic equivalents of the aldehyde's enolate. rsc.org This allows for the alpha-alkylation or alpha-acylation of the original aldehyde under milder conditions than traditional enolate chemistry, avoiding issues like self-condensation. rsc.org The resulting iminium salt intermediate is readily hydrolyzed back to the substituted carbonyl compound, making this a powerful method for carbon-carbon bond formation.
The 2-(Bromomethyl)-2-butylhexanal derivative also offers significant synthetic utility. The aldehyde group can be protected as an acetal, allowing for selective reactions at the bromomethyl position. Subsequently, the bromo group can be displaced by a wide range of nucleophiles to build molecular complexity. After the desired modifications, the acetal protecting group can be removed with aqueous acid to regenerate the aldehyde, which can then undergo further transformations such as Wittig reactions or reductions. This derivative essentially serves as a bifunctional building block, enabling the sequential or orthogonal construction of complex target molecules.
Advanced Analytical Techniques in Di N Butylacetaldehyde Research
Spectroscopic Methodologies for Structural Confirmation and Reaction Monitoring
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides detailed information about the molecular structure and functional groups present in Di-n-butylacetaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies and Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound and for tracking its transformations during chemical reactions. Both ¹H and ¹³C NMR are routinely employed.
In ¹H NMR, the aldehydic proton of this compound is particularly distinctive, appearing far downfield in the spectrum due to the deshielding effect of the adjacent carbonyl group. The signals for the other protons in the molecule provide information about their chemical environment and connectivity, allowing for unambiguous structural confirmation. nih.govsigmaaldrich.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. cjcatal.com Mechanistic studies, such as the Guerbet reaction of 1-butanol (B46404) to form 2-ethyl-1-hexanol, utilize NMR to follow the formation of key intermediates like 2-ethylhexanal (B89479) and 2-ethylhex-2-enal. cjcatal.comresearchgate.net For instance, the appearance and disappearance of specific NMR signals can confirm proposed reaction pathways and help in optimizing reaction conditions for higher selectivity. cjcatal.com Digital reference standards for this compound are also available for online comparison with experimental NMR spectra, facilitating rapid identity confirmation and quantification. sigmaaldrich.comsigmaaldrich.com
Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment |
|---|---|---|---|
| This compound | ¹H | ~9.5 | (d, -CHO) |
| ~2.2 | (m, -CH(CHO)-) | ||
| 0.8-1.6 | (m, -CH₂- and -CH₃) | ||
| ¹³C | ~205 | (C=O) | |
| ~55 | (-CH(CHO)-) | ||
| 11-40 | (Alkyl Chain Carbons) | ||
| 2-Ethyl-2-hexenal | ¹H | ~9.4 | (s, -CHO) |
| ~6.4 | (t, =CH-) | ||
| 2-Ethylhexanol | ¹H | ~3.5 | (d, -CH₂OH) |
| ~0.9 | (t, -CH₃) | ||
| ¹³C | ~65 | (-CH₂OH) | |
| 10-40 | (Alkyl Chain Carbons) |
Note: Specific chemical shifts can vary based on the solvent and other experimental conditions. Data compiled from typical aldehyde and alcohol spectra. chemicalbook.comchemicalbook.comchemicalbook.com
Mass Spectrometry (MS) for Reaction Product Identification and Purity Analysis
Mass spectrometry (MS) is an essential analytical tool that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of this compound. nist.gov It is widely used to identify reaction products and assess the purity of a sample. massbank.eu
In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed, confirming its molecular weight of 128.21 g/mol . massbank.eunist.gov The fragmentation pattern is characteristic of aliphatic aldehydes. Common fragmentation pathways include alpha-cleavage and McLafferty rearrangement, leading to specific fragment ions that help in structural elucidation. massbank.eu For instance, a prominent peak is often observed at m/z 72, which can be attributed to a McLafferty rearrangement, and another at m/z 57, corresponding to the loss of the butyl group. nih.govmassbank.eu This detailed fragmentation data is invaluable for distinguishing this compound from its isomers and for identifying impurities in a sample. massbank.eu
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 128 | Low | [M]⁺ Molecular Ion |
| 72 | 100 | [C₄H₈O]⁺ (McLafferty Rearrangement) |
| 57 | ~91 | [C₄H₉]⁺ (Loss of -CH(CHO)CH₃) |
| 43 | ~41 | [C₃H₇]⁺ |
| 41 | ~49 | [C₃H₅]⁺ |
| 29 | ~30 | [C₂H₅]⁺ |
Data sourced from the MassBank database (accession JP008683). massbank.eu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Kinetic Measurements
Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. chemicalbook.com For this compound, the most characteristic absorption in its IR spectrum is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1720-1740 cm⁻¹. nih.govchemicalbook.comnist.gov Additionally, the C-H stretching vibrations of the aldehyde group are observed as two distinct peaks around 2720 cm⁻¹ and 2820 cm⁻¹. nih.gov The presence of these specific peaks provides strong evidence for the aldehyde functionality. Calculated infrared spectra in different solvents have also been studied to understand the solvent's effect on the vibrational frequencies. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy is generally used to study compounds with chromophores, such as conjugated systems. nih.gov While isolated aldehydes like this compound have a weak n→π* transition in the UV region, this technique becomes more powerful for kinetic measurements, especially when the aldehyde is part of a reaction that produces or consumes a chromophoric species. For example, in the oxidation of this compound, UV-Vis spectroscopy can be used to monitor the reaction progress if colored intermediates or products are formed. frontiersin.org It is also instrumental in the HPLC analysis of this compound derivatives, where a UV detector is commonly used to quantify the products. acs.orgresearchgate.net
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aldehyde C-H Stretch | 2820-2850 and 2720-2750 | Medium |
| Alkane C-H Stretch | 2850-2960 | Strong |
| Aldehyde C=O Stretch | 1720-1740 | Strong |
Data compiled from standard IR correlation tables and spectra available in the NIST Chemistry WebBook. nist.gov
Chromatographic Separation Techniques for Reaction Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound research, both gas and liquid chromatography are indispensable for analyzing complex reaction mixtures and isolating the compound of interest.
Gas Chromatography (GC) for Volatile Products and Reactants
Gas chromatography (GC) is the premier technique for the separation and analysis of volatile compounds like this compound. google.com In a typical GC analysis, the sample is vaporized and injected into a column, where it is separated into its individual components based on their boiling points and interactions with the stationary phase. ijpar.com A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection and quantification. ijpar.comnih.govnih.gov
GC is extensively used to monitor the progress of reactions involving this compound, such as its synthesis via butanal aldol (B89426) condensation and subsequent hydrogenation, or its oxidation to 2-ethylhexanoic acid. google.comnih.gov By analyzing samples taken at different time intervals, researchers can determine the conversion of reactants and the selectivity towards this compound and other products like 2-ethylhexanol. nih.govrsc.org The technique is also crucial for quality control, allowing for the detection and quantification of impurities in the final product. unirioja.estajhizkala.ir For example, a GC method can determine the purity of 2-ethylhexanol, a common downstream product of this compound, by separating it from related impurities. tajhizkala.ir
Table 4: Example Gas Chromatography Conditions for this compound Analysis
| Parameter | Value |
|---|---|
| Column | DB-WAXetr (50 m x 0.32 mm x 1 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector | FID |
| Detector Temperature | 270 °C |
| Oven Program | 50°C, ramp 3°C/min to 65°C, ramp 5°C/min to 120°C, ramp 15°C/min to 200°C (hold 15 min) |
These conditions are illustrative and were used in a study on the oxidation of 2-ethylhexanal. nih.gov
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species and Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. sielc.com It is particularly useful for compounds that are non-volatile or thermally unstable, making it a valuable tool in this compound research, especially for analyzing reaction mixtures containing a variety of species. sielc.com
While this compound itself can be analyzed by reversed-phase (RP) HPLC, a common approach involves derivatization to enhance detection sensitivity, particularly with UV detectors. acs.org A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form 2,4-dinitrophenylhydrazone derivatives. acs.orgresearchgate.net These derivatives are highly chromophoric and can be readily detected and quantified by HPLC-UV. acs.orgresearchgate.net This method allows for the determination of this compound in complex matrices with low detection limits. acs.org HPLC is also essential for analyzing the products of reactions like aldol condensations, where non-volatile or larger molecules may be formed. nih.govfrontiersin.org
Table 5: Example HPLC Method for this compound Analysis
| Parameter | Value |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier |
| Detection | UV or Mass Spectrometry (MS) |
| Application | Quantitative analysis and preparative separation of impurities |
Note: For MS compatibility, formic acid is used in place of phosphoric acid.
Hyphenated GC-MS and LC-MS Techniques for Comprehensive Analysis
In the analysis of organic compounds such as this compound, hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for obtaining comprehensive data. scribd.comnih.gov These integrated systems leverage the separation power of chromatography with the identification capabilities of mass spectrometry, providing enhanced sensitivity, resolution, and specificity compared to standalone methods. ajrconline.orgresearchgate.net For a molecule like this compound (also known as 2-Butylhexanal chemspider.com), both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages for its characterization and quantification in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. restek.com Following separation, the eluted molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a unique fingerprint of the compound's fragment ions, allows for unambiguous identification by comparison to spectral libraries. lcms.cz The high resolution afforded by long capillary columns, such as a 60-meter column, is crucial for separating the target analyte from other structurally similar compounds or matrix interferences. d-nb.info
Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a powerful complementary technique, particularly for aldehydes that may require derivatization to improve their chromatographic retention and ionization efficiency. ajrconline.orglcms.cz Aldehydes are often reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), to form a more stable, readily ionizable product. lcms.cz The separation is performed using high-performance liquid chromatography (HPLC), after which the analyte is introduced into the mass spectrometer via an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ajrconline.orglcms.cz LC-MS is highly sensitive and specific, enabling the detection and potential identification of chemicals within intricate mixtures. ajrconline.org The combination of both GC-MS and LC-MS provides a comprehensive analytical workflow for the non-targeted analysis of complex samples that may contain a wide diversity of compounds. lcms.cz
The following table outlines typical instrumental parameters that could be employed for the analysis of this compound using these hyphenated techniques.
Table 1: Representative GC-MS and LC-MS/MS Analytical Parameters for Aldehyde Analysis
| Parameter | GC-MS | LC-MS/MS (with DNPH Derivatization) |
|---|---|---|
| Chromatography System | Agilent 8890 GC or similar | Shimadzu LCMS-8060 or similar |
| Column | HP-5MS (or similar 5% phenyl-methylpolysiloxane), 30-60 m, 0.25 mm ID, 0.25 µm film | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm) |
| Injection Mode | Splitless, 1 µL | Full loop injection, 5-10 µL |
| Inlet Temperature | Programmed ramp, e.g., 65 °C to 280 °C | Not Applicable |
| Carrier/Mobile Phase | Helium, constant flow (e.g., 1 mL/min) | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Oven/Gradient Program | Temperature ramp, e.g., 45 °C (2 min hold) to 325 °C at 12 °C/min | Gradient elution, e.g., 40% B to 70% B over 20 min |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Quadrupole | Triple Quadrupole (QqQ) or Q-TOF |
| Ionization Mode | Electron Impact (EI), 70 eV | Negative Electrospray Ionization (ESI) or APCI |
| Mass Range (Scan) | m/z 50 - 1000 | m/z 100 - 500 |
| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
This table is a composite based on typical methodologies for analyzing aldehydes and similar organic compounds. lcms.czd-nb.infolcms.czshimadzu.co.kroiv.int
Electrochemical Methods for this compound Characterization and Transformation Monitoring
Electrochemical methods offer a distinct approach for investigating the redox properties of this compound and for monitoring its chemical transformations in real-time. These techniques are based on measuring the current or potential changes resulting from oxidation or reduction reactions at an electrode surface, providing valuable mechanistic and quantitative information. abechem.com
For characterization, cyclic voltammetry (CV) is a primary tool. By applying a scanning potential to a working electrode submerged in a solution containing this compound, a voltammogram can be generated. This plot of current versus applied potential would reveal the characteristic reduction potential of the aldehyde's carbonyl group. The position and shape of the peaks provide insight into the thermodynamics and kinetics of the electron transfer process. The electrochemical behavior can be studied on various electrode materials, such as glassy carbon electrodes, which can be modified to enhance sensitivity and selectivity. nih.gov
Electrochemical techniques are also highly effective for driving and monitoring chemical transformations, such as the hydrogenation of aldehydes to alcohols. rsc.org This process, known as electrocatalytic hydrogenation, uses an electric current to generate a reactive hydrogenating species from a catalyst, bypassing the need for high-pressure molecular hydrogen (H₂). nih.gov For the transformation of this compound to its corresponding alcohol, 2-butylhexanol (B1265585), a molecular catalyst, such as a nickel-bipyridine or manganese complex, could be employed. rsc.orgnih.gov The proposed mechanism involves the electrochemical reduction of the metal catalyst, which then facilitates the reduction of the aldehyde's carbonyl group.
The progress of such a transformation can be monitored in situ. For instance, controlled potential electrolysis (CPE) experiments can be performed at a set voltage to drive the reaction, while the decay in current over time provides a measure of the reaction rate. This approach allows for the study of reaction kinetics and the determination of Faradaic efficiency—the measure of how efficiently charge is used to convert the reactant into the desired product. nih.gov
Research findings on related carbonyl compounds demonstrate the feasibility and key parameters of such electrochemical transformations.
Table 2: Research Findings on Electrochemical Transformation of Carbonyl Compounds
| Analyte(s) | Catalyst System | Transformation | Key Findings & Conditions |
|---|---|---|---|
| Ketones (e.g., Acetone) | Manganese bipyridyl-based complex | Ketone to Alcohol | The reaction proceeds via an in-situ generated Mn-H species; the process is chemoselective for C=O over C=C bonds. nih.gov |
| Aldehydes | Nickel-bipyridine complex | Aldehyde to Alcohol | An (electro)reduction triggers the coordination of the aldehyde into a key nickeloxirane species, which yields the hydrogenation product upon protonation. rsc.org |
| Aldehydes (e.g., Cinnamaldehyde) | Molybdenum-based catalyst (Mo─N─O) | Selective C=C bond oxidation | Demonstrates selective oxidation of a double bond while preserving the aldehyde group, using electrochemically generated hydroperoxyl radicals. researchgate.net |
| Aldehydes (e.g., Acetaldehyde) | Single-site Co–N–C catalyst | Aldehyde to Alcohol (Ethanol) | The carbophilic nature of the Co–N–C catalyst selectively converted acetaldehyde (B116499) to ethanol. nih.gov |
This table presents findings from studies on analogous carbonyl compounds to illustrate the principles applicable to this compound.
By applying these electrochemical methods, researchers can not only characterize the fundamental redox properties of this compound but also develop and monitor sustainable catalytic pathways for its conversion into other valuable chemicals.
Theoretical and Computational Chemistry Studies of Di N Butylacetaldehyde
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the intricate details of chemical reactions. These calculations can determine the energies of reactants, products, intermediates, and transition states, providing a comprehensive picture of the reaction pathway.
Understanding a chemical reaction requires identifying the highest energy point along the reaction coordinate, known as the transition state (TS). Locating the TS and calculating its energy relative to the reactants allows for the determination of the activation energy, a critical factor governing the reaction rate.
Transition State (TS) Geometry: For reactions involving aldehydes, such as nucleophilic additions or oxidations, computational methods can model the precise three-dimensional arrangement of atoms at the transition state. For an α-branched aldehyde like Di-n-butylacetaldehyde, this includes the bond lengths and angles of the partially formed and partially broken bonds involving the carbonyl group.
Energy Profiling: An energy profile is a diagram that plots the potential energy of a system as it progresses from reactants to products. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a complete reaction energy profile can be constructed. These profiles are crucial for determining whether a reaction is kinetically and thermodynamically favorable. For instance, in the kinetic resolution of β-branched aldehydes through peptide-catalyzed conjugate additions, computational studies have been used to compare the energy barriers for the reaction of different enantiomers, explaining the origin of the resolution. acs.org
Illustrative Methods for Reaction Analysis: The following table summarizes common computational methods employed for analyzing reaction mechanisms.
| Computational Method | Basis Set | Application | Typical Findings |
| Density Functional Theory (DFT), e.g., B3LYP, M06-2X | 6-31G(d), 6-31+G(d,p), def2-TZVP | Geometry optimization, transition state searching, frequency calculations | Optimized structures of reactants, products, and transition states; reaction energy profiles; activation energies. |
| Møller-Plesset Perturbation Theory (MP2) | cc-pVDZ, aug-cc-pVTZ | Higher-accuracy single-point energy calculations on DFT-optimized geometries | Refined reaction and activation energies. |
| Coupled Cluster Theory, e.g., CCSD(T) | cc-pVTZ, cc-pVQZ | "Gold standard" for high-accuracy energy calculations for smaller systems or model reactions | Highly accurate benchmark energies for validating other methods. |
| Solvation Models (e.g., CPCM, SMD) | N/A (applied with a quantum method) | To simulate the effect of a solvent on the reaction | Changes in reaction energetics and transition state stability due to the solvent environment. nih.gov |
This table is interactive. Users can sort columns to compare methods.
Quantum chemical calculations are not only descriptive but also predictive. They can rationalize why a particular product is formed over another (selectivity) and predict how changes to the substrate or catalyst will affect the outcome.
Regio- and Stereoselectivity: Many reactions involving chiral, branched aldehydes can produce multiple isomers. For example, in the hydroformylation of alkenes to produce branched aldehydes, computational studies on the rhodium-catalyst have been used to understand the origins of regioselectivity (branched vs. linear aldehyde). scispace.com These studies revealed that specific stabilizing interactions between the catalyst's ligand and the substrate in the transition state favor the pathway leading to the branched product. scispace.com
Similarly, in the asymmetric α-functionalization of branched aldehydes, DFT calculations can explain the origins of enantioselectivity by comparing the transition state energies for the pathways leading to the (R) and (S) products. mdpi.com A lower energy transition state for one pathway implies that the corresponding enantiomer will be the major product. In some cases, computational analysis has revealed that a clustering of very similar energy barriers for different reaction pathways can explain experimentally observed low enantioselectivity. mdpi.com
Frontier Molecular Orbital (FMO) Theory: Reactivity can often be understood by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of the LUMO on the carbonyl carbon of this compound, for example, would indicate its susceptibility to nucleophilic attack. The interaction between the HOMO of a nucleophile and the LUMO of the aldehyde is a key factor in the initial stages of an addition reaction.
Molecular Modeling and Dynamics Simulations
While quantum mechanics is ideal for studying reactions, classical molecular mechanics and dynamics are better suited for exploring the conformational landscape and intermolecular behavior of larger systems over longer timescales.
This compound is a flexible molecule due to the free rotation around its numerous carbon-carbon single bonds. This rotation gives rise to different three-dimensional arrangements called conformations or conformers.
Identifying Stable Conformers: Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers for converting between them. This is typically done using molecular mechanics force fields or DFT calculations. For this compound, key rotations would occur around the C-C bonds of the two butyl chains and the bond connecting the chiral center to the hexanal (B45976) backbone. The lowest energy conformers are those that minimize steric hindrance between the bulky butyl groups. For instance, DFT calculations on hindered enamines, which are precursors to α-branched aldehydes like 2-butylhexanal, have been used to determine that conformations minimizing steric interactions are the most stable. acs.org
Potential Dihedral Angles for Analysis: The table below lists some of the key dihedral angles that would define the conformation of this compound.
| Atoms Defining Dihedral Angle | Description of Rotation | Expected Influence on Stability |
| O=C-Cα-C(butyl1) | Rotation of the aldehyde group relative to the butyl substituent. | Influences steric interactions with the butyl chain. |
| C-Cα-C(butyl1)-C | Rotation within the first butyl chain (at the α-position). | Determines the orientation of the butyl chain, affecting overall molecular shape. |
| C-Cα-C(hex_chain)-C | Rotation of the main hexanal chain. | Influences the relative positions of the two alkyl chains. |
This table is interactive.
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. An MD simulation of this compound could reveal how it interacts with solvent molecules, other reactants, or at an interface.
Solvation: Simulating this compound in a solvent like water or an organic solvent would show how solvent molecules arrange themselves around the polar aldehyde group versus the nonpolar alkyl chains. This provides insight into its solubility and the role of the solvent in mediating reactions.
Aggregation and Phase Behavior: For a system with many this compound molecules, MD simulations could predict aggregation behavior. The balance of polar interactions at the aldehyde head and nonpolar interactions of the alkyl tails would govern its behavior in bulk and at interfaces, which is relevant to its use in various industrial formulations. While specific MD studies on this molecule are scarce, the techniques are routinely applied to understand the self-assembly and interaction of similarly structured amphiphilic molecules.
Structure-Reactivity and Structure-Property Relationship Modeling (Computational Approaches)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational approaches that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively.
These models are built by first calculating a set of numerical values, called molecular descriptors, that encode structural, electronic, or physicochemical features of a series of molecules. Then, a statistical model (e.g., multiple linear regression, machine learning) is created to link these descriptors to an experimentally measured property.
For a series of branched aldehydes including this compound, a QSPR model could be developed to predict properties like:
Boiling Point: Descriptors could include molecular weight, surface area, and polarizability.
Reactivity: Descriptors like the energy of the LUMO, the charge on the carbonyl carbon, or steric parameters could be used to predict the rate of a specific reaction.
Toxicity: Electronic and steric descriptors can be correlated with toxicological endpoints to build predictive models for risk assessment.
Although no specific QSPR or QSAR models for this compound were identified in the literature, this approach is a cornerstone of modern computational toxicology and materials science for systematically evaluating chemicals based on their structure.
Emerging Research Areas and Future Perspectives for Di N Butylacetaldehyde
Integration with Flow Chemistry and Process Intensification in Di-n-butylacetaldehyde Synthesis
The synthesis of this compound, traditionally performed in batch reactors, stands to gain significantly from the adoption of flow chemistry and process intensification principles. These modern approaches to chemical manufacturing aim to create smaller, cleaner, and more energy-efficient processes. nih.govgoogle.com
Flow chemistry, the practice of conducting chemical reactions in a continuous stream rather than a vessel, offers numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, which can lead to higher yields, improved selectivity, and safer reaction conditions, particularly for exothermic reactions like aldol (B89426) condensations. noelresearchgroup.comsioc-journal.cnrsc.org The move from batch to continuous-flow synthetic processes is a notable advancement in the fine chemicals and pharmaceutical industries. rsc.org
Process intensification encompasses a range of innovative technologies and techniques designed to dramatically improve manufacturing processes. This can involve the use of microreactors, which have extremely small dimensions and a high surface-area-to-volume ratio, allowing for precise control over reaction parameters. google.com Other enabling technologies that can be integrated with flow synthesis include ultrasound, microwaves, and hydrodynamic cavitation, all of which can accelerate reaction kinetics and improve efficiency. rsc.org
A key reaction in the production pathway to this compound is the aldol condensation of n-hexanal to form 2-butyl-2-octenal. confis.cz Research into the hydrodeoxygenation and aldol condensation of hexanal (B45976) has shown that temperature plays a crucial role in the selectivity towards the desired C12 aldol condensation products. confis.cz
Table 1: Key Advantages of Flow Chemistry for Aldehyde Synthesis
| Feature | Benefit in Aldehyde Synthesis |
| Enhanced Heat Transfer | Efficiently dissipates heat from exothermic aldol condensation, preventing side reactions and improving safety. |
| Precise Temperature Control | Allows for fine-tuning of reaction conditions to maximize selectivity towards this compound precursors. confis.cz |
| Improved Mass Transfer | Facilitates better mixing of reactants and catalysts, leading to faster reaction rates and higher conversions. |
| Increased Safety | The small reaction volumes inherent in flow reactors minimize the risks associated with handling reactive aldehydes. |
| Automation and Scalability | Enables continuous, automated production and easier scale-up from laboratory to industrial production. beilstein-journals.org |
Future research in this area will likely focus on developing dedicated flow reactor systems for the continuous synthesis of this compound. This could involve the design of microreactors with immobilized catalysts to streamline the process and facilitate catalyst recycling. The integration of in-line monitoring and automated optimization algorithms could further enhance the efficiency and cost-effectiveness of production. beilstein-journals.org
Sustainable Synthesis and Catalysis Innovations for this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for commodity and fine chemicals. rsc.org For this compound, this translates to the development of more environmentally benign catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources. google.comkuleuven.be
Catalysis is a cornerstone of green chemistry, offering pathways to improve the sustainability of chemical transformations. kuleuven.be The focus is on moving away from stoichiometric reagents towards catalytic alternatives, which can be used in small amounts and often recycled. google.com For the aldol condensation step in this compound synthesis, research is exploring various catalytic approaches.
One promising area is the use of heterogeneous catalysts, which are in a different phase from the reactants and can be easily separated from the reaction mixture. This simplifies product purification and allows for catalyst reuse. For instance, Ni/Ce-Al2O3 has been investigated as a bifunctional catalyst for the direct synthesis of 2-ethylhexanol from n-butanal, a process that also involves an aldol condensation step. rsc.org Similar strategies could be adapted for the synthesis of this compound precursors from n-hexanal.
The development of catalysts from renewable resources is another key aspect of sustainable chemistry. acs.org This includes exploring the use of earth-abundant metals and designing catalysts inspired by natural systems. For example, some researchers are investigating the use of plant-derived nanoparticles as catalysts for various organic reactions. acs.org
Table 2: Comparison of Catalytic Approaches for Aldol Condensation
| Catalyst Type | Advantages | Challenges for this compound Synthesis |
| Homogeneous Base Catalysts | High activity and selectivity. | Difficult to separate from the product, leading to waste generation. |
| Heterogeneous Solid Base Catalysts | Easy separation and recyclability, potential for use in flow reactors. google.com | Can have lower activity compared to homogeneous catalysts; potential for leaching. |
| Bifunctional Catalysts | Can combine multiple reaction steps (e.g., condensation and hydrogenation) into a single process. rsc.org | Requires careful design to balance the activity of different catalytic sites. |
| Organocatalysts | Metal-free, often less toxic, and can be designed for high stereoselectivity. nih.gov | May require higher catalyst loadings compared to metal catalysts. |
Bio-inspired Transformations and Advanced Biocatalysis for Aldehyde Chemistry
Nature's catalysts, enzymes, offer a highly efficient and selective means of performing complex chemical transformations under mild conditions. acs.org The application of biocatalysis in aldehyde synthesis is a rapidly growing field, with the potential to provide greener and more sustainable routes to compounds like this compound. nih.gov
Biocatalytic methods can be broadly categorized into whole-cell systems and the use of isolated enzymes. chemrxiv.org Whole-cell biocatalysts are often more cost-effective as they contain all the necessary cofactors and enzymes in their natural environment. mines.edu Isolated enzymes, on the other hand, can offer higher purity and specificity. nih.gov
Several enzymatic pathways are known for the production of aldehydes. These include the oxidation of alcohols by alcohol dehydrogenases or oxidases, and the reduction of carboxylic acids by carboxylic acid reductases (CARs). nih.govchemrxiv.org For instance, the biocatalytic oxidation of primary alcohols to the corresponding aldehydes has been demonstrated for the synthesis of trans-2-hexenal, a "green note" flavor compound. beilstein-journals.org
A particularly relevant approach for this compound would be the use of enzymes that can catalyze aldol condensation reactions. ru.nlnih.gov While nature has evolved aldolases for various biological processes, their application in the synthesis of specific, non-natural aldehydes like this compound is an area of active research. This could involve enzyme engineering and directed evolution to create tailor-made aldolases with the desired substrate specificity and catalytic activity.
Another bio-inspired approach involves the use of lipoxygenases, which can catalyze the conversion of polyunsaturated fatty acids into hydroperoxides. These intermediates can then be thermally converted into C6-C10 aldehydes. google.com While not a direct route to this compound, this demonstrates the potential of enzymatic cascades for producing a range of valuable aldehydes from renewable feedstocks.
Table 3: Enzymatic Approaches for Aldehyde Synthesis
| Enzyme Class | Reaction Type | Relevance to this compound |
| Alcohol Dehydrogenases/Oxidases | Alcohol Oxidation | Potential for synthesizing the n-hexanal precursor from hexanol. beilstein-journals.org |
| Carboxylic Acid Reductases (CARs) | Carboxylic Acid Reduction | Could be used to produce n-hexanal from hexanoic acid. nih.gov |
| Aldolases | Aldol Condensation | Direct biocatalytic route to the precursor of this compound. ru.nlnih.gov |
| Lipoxygenases/Lyases | Fatty Acid Cleavage | Production of C6 aldehydes (like n-hexanal) from renewable oils. google.com |
The future of biocatalysis for this compound synthesis lies in the discovery and engineering of novel enzymes with enhanced stability, activity, and specificity. The integration of biocatalytic steps with traditional chemical synthesis in chemoenzymatic cascades offers a powerful strategy for developing highly efficient and sustainable production processes. ru.nl
Advanced Material Design Featuring this compound Moieties
The unique structural features of this compound, specifically its dialkyl-substituted aldehyde group, make it an intriguing building block for the design of advanced materials with novel properties. The aldehyde functionality is highly reactive and can participate in a variety of chemical transformations, allowing for the creation of functional polymers and materials. nih.gov
One major area of research is the development of aldehyde-functionalized polymers. nih.govresearchgate.net These polymers serve as reactive platforms that can be readily modified through "click" chemistry reactions, such as the formation of oximes and hydrazones, to introduce a wide range of functionalities. nih.gov This allows for the creation of materials with tailored properties for applications in drug delivery, tissue engineering, and diagnostics. While much of the research has focused on polymers with pendant aldehyde groups, the difunctional nature of this compound could potentially be used to create cross-linked polymer networks or to introduce specific structural motifs into a polymer backbone.
The synthesis of polymers from bio-based aldehydes, such as those derived from lignin (B12514952) (e.g., vanillin, syringaldehyde), is a growing field. mdpi.com These phenolic aldehydes can be chemically modified to create diols, which are then used to synthesize polyesters and polyurethanes. mdpi.com A similar approach could be envisioned for this compound, where its aldehyde group is first transformed into other functional groups suitable for polymerization.
The incorporation of α,α-disubstituted aldehyde units into polymer chains could also influence the material's physical properties. The bulky butyl groups would likely impact chain packing and morphology, potentially leading to materials with unique thermal and mechanical characteristics.
Table 4: Potential Applications of this compound in Materials Science
| Material Type | Potential Role of this compound Moiety | Desired Properties |
| Functional Polymers | As a monomer or cross-linking agent after functional group transformation. sinocurechem.com | Tunable mechanical properties, chemical reactivity for post-polymerization modification. rsc.orgwhiterose.ac.uk |
| Thermosetting Resins | Participation in condensation reactions to form rigid, cross-linked networks. | High thermal stability, chemical resistance. |
| Specialty Coatings | As a reactive component that can form covalent bonds with surfaces or other coating components. | Improved adhesion, durability, and specific surface properties. |
| Biomaterials | As a building block for biodegradable polymers, with the potential for controlled release of the aldehyde. researchgate.net | Biocompatibility, tunable degradation rates. |
Future research in this domain will explore the polymerization of this compound-derived monomers and the characterization of the resulting materials. The development of controlled polymerization techniques will be crucial for creating polymers with well-defined architectures and properties. nih.gov Furthermore, computational studies can be employed to predict the properties of materials containing this compound moieties, guiding the design of new functional materials for a variety of advanced applications. nih.gov
Q & A
Q. What experimental methods are recommended to characterize the purity of Di-n-butylacetaldehyde in laboratory settings?
To ensure purity, combine multiple analytical techniques:
- Refractive Index Measurement : Compare experimental values (e.g., ) with literature standards .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect impurities by retention time and fragmentation patterns.
- Boiling Point Verification : Confirm consistency with reported values (85°C at 10 mm Hg) under controlled conditions .
- LogP Analysis : Validate hydrophobicity using experimental (e.g., LogP = 3.18) or computational tools (e.g., PubChem descriptors) .
Q. How should this compound be safely stored and handled to prevent degradation or hazards?
- Storage : Keep in tightly sealed containers under dry, ventilated conditions to avoid oxidation. Avoid exposure to ignition sources .
- Handling : Use PPE (gloves, goggles) to prevent skin/eye contact. Work in fume hoods to minimize inhalation risks .
- Stability Monitoring : Regularly check for color changes (from colorless) or odor shifts, which may indicate decomposition .
Q. What solvent systems are compatible with this compound for reaction optimization?
- Polar Aprotic Solvents : Acetonitrile or ethyl acetate (solubility 0.350 mg/mL in ethyl acetate analogs) are suitable for nucleophilic reactions .
- Nonpolar Solvents : Hexane or toluene may be used for hydrophobic interactions, but verify miscibility via phase separation tests .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., LogP, boiling point) of this compound?
- Cross-Validation : Compare data from authoritative sources (e.g., NIST Chemistry WebBook, PubChem) with in-house measurements .
- Methodological Consistency : Ensure experimental conditions (e.g., pressure for boiling point, temperature for LogP) align with literature protocols .
- Statistical Analysis : Apply regression models to identify outliers in datasets and assess measurement uncertainty .
Q. What strategies are effective for analyzing reaction mechanisms involving this compound under varying catalytic conditions?
- In Situ Spectroscopy : Use FT-IR or NMR to monitor aldehyde group reactivity (C=O stretch at ~1700 cm) during catalysis .
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to elucidate rate-determining steps in nucleophilic additions .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian software) to predict transition states and validate experimental observations .
Q. How can researchers address contradictions in toxicity or environmental impact data for this compound?
- Empirical Falsification : Design controlled exposure assays (e.g., microbial or cell-based toxicity tests) to verify conflicting claims .
- Meta-Analysis : Aggregate data from peer-reviewed studies, weighting results by methodology rigor (e.g., sample size, controls) .
- Lifecycle Assessment : Track degradation byproducts via HPLC or LC-MS to evaluate environmental persistence .
Methodological Best Practices
Q. What steps ensure reproducibility in synthesizing this compound derivatives?
- Detailed Protocol Documentation : Specify reaction parameters (temperature, stoichiometry, catalyst loading) and purification methods (distillation, column chromatography) .
- Batch-to-Batch Comparison : Analyze multiple synthesis batches using identical analytical conditions to quantify variability .
- Open Data Sharing : Publish raw spectral data (e.g., NMR, IR) in supplementary materials for peer validation .
Q. How should researchers design experiments to investigate the aldehyde’s role in multicomponent reactions?
- Factorial Design : Vary parameters (e.g., solvent polarity, temperature) systematically to isolate reaction pathways .
- Control Experiments : Use scavengers (e.g., 2,4-dinitrophenylhydrazine) to confirm the aldehyde’s participation in intermediate formation .
- Synergistic Analysis : Pair kinetic data with computational simulations to map free energy landscapes .
Data Analysis and Reporting
Q. What statistical frameworks are appropriate for interpreting spectroscopic data from this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
